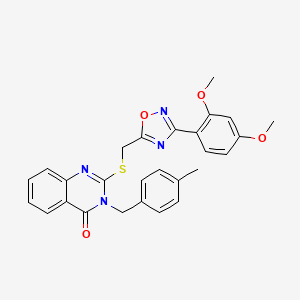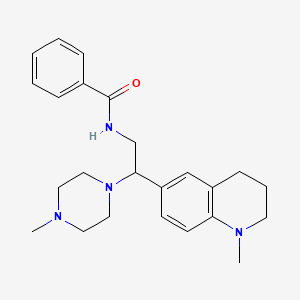
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" is a compound that falls within the category of tetrahydroquinoline derivatives. These compounds have been studied for various chemical properties and potential applications in different fields of chemistry and pharmacology.
Synthesis Analysis
- Synthesis of Tetrahydroquinoline Derivatives: The synthesis of tetrahydroquinoline derivatives often involves multistep chemical reactions. For example, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and similar compounds are synthesized through reactions involving methyl anthranilate with other chemical agents in specific conditions (Chau, Saegusa, & Iwakura, 1982).
Molecular Structure Analysis
- X-Ray Crystallography Studies: The molecular structure of tetrahydroquinoline derivatives can be studied using X-ray crystallography. This helps in determining the conformational features of such compounds (Zablotskaya et al., 2013).
Chemical Reactions and Properties
- Cyclization Reactions: Tetrahydroquinoline compounds can be synthesized using cyclization reactions, such as the Pummerer-type cyclization, which may involve the use of additives like boron trifluoride diethyl etherate (Saitoh et al., 2001).
- Physicochemical Characterization: These compounds have been characterized by NMR and IR spectroscopy, mass spectrometry, and other methods, which help in understanding their chemical nature (Zablotskaya et al., 2013).
Physical Properties Analysis
- Solubility and Binding Modes: The solubility and plasma protein binding properties of tetrahydroquinoline derivatives are important physical properties that can be optimized for specific applications (Brown et al., 2012).
Chemical Properties Analysis
- Reactivity with Other Chemicals: These compounds can react with various chemicals, showing different properties such as cyclization and forming new compounds (Saitoh et al., 2001).
- Inhibitory and Biological Activities: Some tetrahydroquinoline derivatives have shown potential as inhibitors in biological systems and have been evaluated for their biological activities (Sakr et al., 2019).
Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of substituted benzamides, including derivatives similar to the compound , provides foundational knowledge for understanding their chemical properties and potential applications. These compounds were synthesized to explore their chemical behavior and potential biological activity (Chau et al., 1982).
Antibacterial Activities
- A study focused on the synthesis and evaluation of antibacterial activities of fluoroquinolone-based 4-thiazolidinones, which shares a structural similarity with the compound of interest. This research highlights the potential of these compounds in developing new antibacterial agents (Patel & Patel, 2010).
Pharmacological Properties
- Research on temafloxacin hydrochloride, a related compound, delves into its potent antimicrobial properties and pharmacological profile. Though directly not about the compound, this study provides insights into how similar structures might interact biologically (Chu et al., 1991).
Analgesic Activity
- The synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety were investigated, revealing potential for pain management applications. These studies suggest a framework for the development of new analgesics based on structural modifications of the compound (Saad et al., 2011).
Ocular Hypotensive Action
- Research on tetrahydroquinoline analogs, including molecules with structural similarities to the compound , demonstrated significant ocular hypotensive effects in rabbits. This suggests potential applications in treating conditions such as glaucoma (Pamulapati & Schoenwald, 2011).
Anticonvulsant Activity
- A study on the anticonvulsant activity of novel 4-Quinazolinone derivatives, including similar structural compounds, showcased promising results in managing convulsions. This indicates potential therapeutic applications for epilepsy and related disorders (Noureldin et al., 2017).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26-13-15-28(16-14-26)23(18-25-24(29)19-7-4-3-5-8-19)21-10-11-22-20(17-21)9-6-12-27(22)2/h3-5,7-8,10-11,17,23H,6,9,12-16,18H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFLLWSYCJVTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2495638.png)

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)
![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)

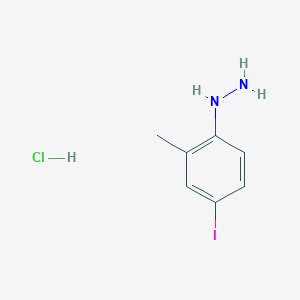
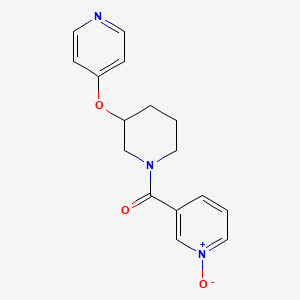
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2495654.png)
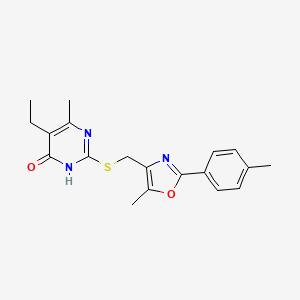
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)

![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)
